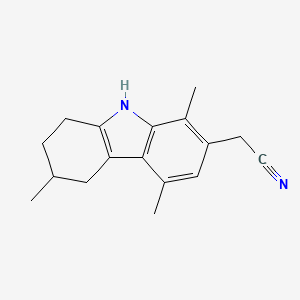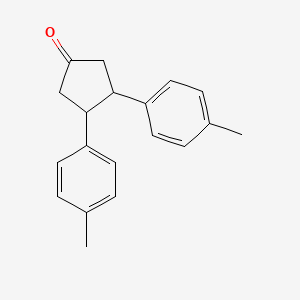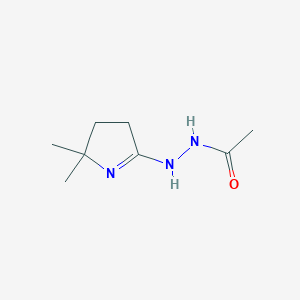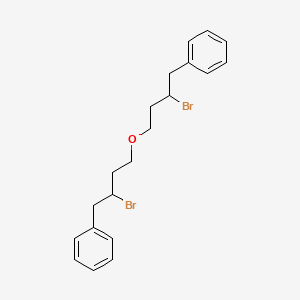
2-(1,4,6-trimethyl-6,7,8,9-tetrahydro-5H-carbazol-2-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-carbazole-7-acetonitrile,2,3,4,9-tetrahydro-3,5,8-trimethyl- is a complex organic compound belonging to the carbazole family Carbazoles are heterocyclic aromatic compounds known for their diverse biological activities and applications in various fields, including pharmaceuticals, materials science, and organic electronics
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-carbazole-7-acetonitrile,2,3,4,9-tetrahydro-3,5,8-trimethyl- typically involves multi-step organic reactions. One common method involves the cyclization of substituted phenylhydrazines with cyclohexanone, followed by functional group modifications. For instance, acetyl chloride can be added to 1,2,3,4-tetrahydro-9H-carbazole dissolved in glacial acetic acid, and the mixture is refluxed to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1H-carbazole-7-acetonitrile,2,3,4,9-tetrahydro-3,5,8-trimethyl- undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives with altered properties.
Common Reagents and Conditions
Common reagents used in these reactions include acetyl chloride for acetylation, hydrogen peroxide for oxidation, and various halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and concentration of reactants play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions include carbazolones, tetrahydrocarbazoles, and other functionalized derivatives. These products can have diverse applications in pharmaceuticals, materials science, and organic electronics.
Applications De Recherche Scientifique
1H-carbazole-7-acetonitrile,2,3,4,9-tetrahydro-3,5,8-trimethyl- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of 1H-carbazole-7-acetonitrile,2,3,4,9-tetrahydro-3,5,8-trimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its derivatives may inhibit the growth of cancer cells by interfering with cell signaling pathways and inducing apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrahydrocarbazole: A simpler derivative with similar core structure but fewer functional groups.
Carbazole: The parent compound with a fully aromatic structure and diverse applications.
5,6,7,8-Tetrahydrocarbazole: Another derivative with different substitution patterns and reactivity.
Uniqueness
1H-carbazole-7-acetonitrile,2,3,4,9-tetrahydro-3,5,8-trimethyl- is unique due to its specific functional groups, which enhance its chemical reactivity and potential applications
Propriétés
Numéro CAS |
57411-99-1 |
|---|---|
Formule moléculaire |
C17H20N2 |
Poids moléculaire |
252.35 g/mol |
Nom IUPAC |
2-(1,4,6-trimethyl-6,7,8,9-tetrahydro-5H-carbazol-2-yl)acetonitrile |
InChI |
InChI=1S/C17H20N2/c1-10-4-5-15-14(8-10)16-11(2)9-13(6-7-18)12(3)17(16)19-15/h9-10,19H,4-6,8H2,1-3H3 |
Clé InChI |
ZLFLHZVSCHEIIN-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC2=C(C1)C3=C(N2)C(=C(C=C3C)CC#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[methyl(nitroso)amino]ethyl N-phenylcarbamate](/img/structure/B14010355.png)



![4-[(2,6-diamino-5-phenyldiazenylpyridin-3-yl)diazenyl]-N-pyrimidin-2-ylbenzenesulfonamide](/img/structure/B14010388.png)



![2-(3-Methylphenyl)-2,3-dihydrochromeno[2,3-d]pyrimidin-4-one](/img/structure/B14010415.png)
![5,7-dichloro-2-(difluoromethyl)-8-fluoro-1H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B14010418.png)
![diethyl 2-acetamido-2-[(7-amino-1H-indol-3-yl)methyl]propanedioate](/img/structure/B14010422.png)

![[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[[(1S,5R)-8-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl]sulfanyl]acetate;chloride](/img/structure/B14010433.png)
![3-[[(5-tert-Butyl-2-hydroxy[1,1'-biphenyl]-3-yl)methyl](methyl)amino]propanenitrile](/img/structure/B14010439.png)
